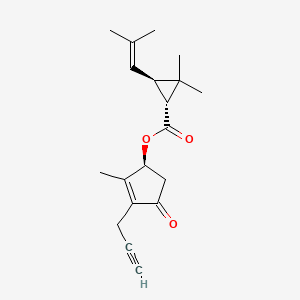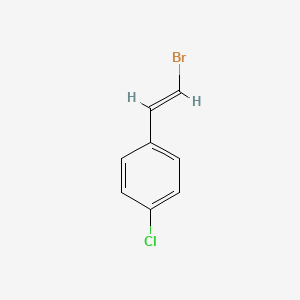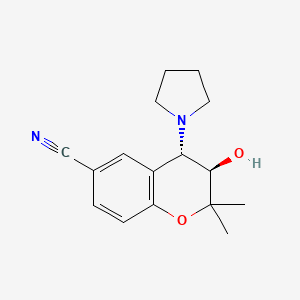
13,14-Dihydroretinol
Übersicht
Beschreibung
All-trans-13,14-dihydroretinol, also known as all-trans-retinol, is a natural form of vitamin A found in plants, animals, and humans. It is an essential micronutrient that is involved in a variety of biochemical and physiological processes, including vision, growth and development, and immune function. All-trans-retinol is a key intermediate in the biosynthesis of other retinoids, such as retinoic acid and retinal, and is also a precursor to the visual pigment rhodopsin.
Wissenschaftliche Forschungsanwendungen
Krebsforschung und Biomarker-Identifizierung
13,14-Dihydroretinol wurde als potenzieller Biomarker für die Früherkennung und Prognose des Plattenepithelkarzinoms der Speiseröhre (ESCC) identifiziert {svg_1}. Es ist einer der differentiellen Metaboliten, die vielversprechend sind, um ESCC mit hoher Vorhersagegenauigkeit von Kontrollen zu unterscheiden {svg_2}. Darüber hinaus wurde es in die Modulation der Ferroptose – einer Form des regulierten Zelltods – in Krebszellen verwickelt, was auf eine Rolle bei Krebsbehandlungen hindeutet {svg_3}.
AugenGesundheit und Sehvermögen
Im Kontext der AugenGesundheit ist this compound ein Produkt des Retinol-Saturase-Wegs und wurde mit dem Sehzyklus in Verbindung gebracht {svg_4}. Es gilt als endogener Ligand für Retinoid-X-Rezeptoren (RXRs) und spielt eine Rolle bei der metabolischen Synthese von 9-cis-13,14-Dihydroretinsäure, die für das Sehen wichtig ist {svg_5}.
Hautpflege und Dermatologie
Die Forschung hat die Rolle von this compound in der Hautpflege untersucht, insbesondere seine Beteiligung am Vitamin-A-Stoffwechsel, der für die HautGesundheit entscheidend ist {svg_6}. Es ist ein Produkt des Enzyms Retinol-Saturase und wichtig für den Fettstoffwechsel und die Produktion von reaktiven Sauerstoffspezies, die für die Hautphysiologie relevant sind {svg_7}.
Metabolisches Syndrom und Fettstoffwechsel
Studien haben gezeigt, dass this compound die Expression von Genen der Lipidsynthese und Entzündungsgenen signifikant hochregulieren kann, was auf eine Beteiligung an der Entwicklung des metabolischen Syndroms, insbesondere bei Kindern, hindeutet {svg_8}. Dieser Metabolit könnte als neuer Biomarker für das Syndrom dienen und Einblicke in therapeutische Strategien liefern {svg_9}.
Ernährungswissenschaft und Ernährungsumsetzung
This compound ist ein natürlich vorkommendes Retinoid und ein potenzieller Ligand für Kernrezeptoren, der eine Rolle im Stoffwechsel von Vitamin A spielt {svg_10}. Es ist an der Entwicklung, Zelldifferenzierung, Immunität und dem Sehvermögen beteiligt, was seine ernährungsphysiologische Bedeutung unterstreicht {svg_11}.
Pharmakologisches Potenzial und Medikamentenentwicklung
Das Enzym Retinol-Saturase, das this compound produziert, wurde mit Erkrankungen im Zusammenhang mit Insulinresistenz und Typ-2-Diabetes in Verbindung gebracht {svg_12}. Die Modulation der Aktivität dieses Enzyms und damit der this compound-Spiegel birgt therapeutisches Potenzial für die Behandlung menschlicher Pathologien {svg_13}.
Wirkmechanismus
Target of Action
The primary target of 13,14-Dihydroretinol is the all-trans-retinol 13,14-reductase . This enzyme plays a crucial role in the metabolism of vitamin A, which is essential for various biological processes such as development, cellular differentiation, immunity, and vision .
Mode of Action
This compound interacts with its target, the all-trans-retinol 13,14-reductase, by saturating the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol .
Biochemical Pathways
The enzymes involved in the oxidation of retinol to retinoic acid and then to oxidized retinoic acid metabolites are also involved in the synthesis and oxidation of all-trans-13,14-dihydroretinol . This process is a major metabolic pathway for the synthesis of retinal and retinoic acid and a catabolic pathway for the clearance of pharmacological doses of retinol by conversion to polar metabolites .
Pharmacokinetics
It is known that the compound is detected in vivo in mice supplemented with retinyl palmitate . This suggests that the compound’s bioavailability may be influenced by dietary intake of vitamin A.
Result of Action
The result of this compound’s action is the production of all-trans-13,14-dihydroretinol, a naturally occurring retinoid and a potential ligand for nuclear receptors . This new metabolite can also be an intermediate in a retinol degradation pathway or it can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the expression of the enzyme retinol saturase, which converts all-trans-retinol to all-trans-13,14-dihydroretinol, is controlled by peroxisome proliferator-activated receptors in liver and adipose tissue . Therefore, factors that affect the activity of these receptors could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Zukünftige Richtungen
A predictive model of 15 metabolites, including all-trans-13,14-dihydroretinol, was developed by logistic regression after LASSO and random forest analysis . This model held high predictive accuracies on distinguishing esophageal squamous cell carcinoma (ESCC) from controls in the discovery and validation groups (accuracies > 89%) . This suggests that all-trans-13,14-dihydroretinol could be a potential biomarker for early detection and prognosis of ESCC .
Eigenschaften
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
115797-14-3 | |
| Record name | 13,14-Dihydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)


![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)


